molecular formula C7H13NO B1422011 1-Cyclobutylazetidin-3-ol CAS No. 1010189-64-6

1-Cyclobutylazetidin-3-ol

Cat. No.: B1422011
CAS No.: 1010189-64-6
M. Wt: 127.18 g/mol
InChI Key: NYUQNXJOIGJDQM-UHFFFAOYSA-N
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Description

1-Cyclobutylazetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclobutyl group attached to the azetidine ring, along with a hydroxyl group at the third position. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to the compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutylazetidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclobutylamine with an appropriate electrophile, such as an epoxide or a halide, can lead to the formation of the azetidine ring. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale production would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The azetidine ring can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of cyclobutylazetidinone or cyclobutylazetidinaldehyde.

    Reduction: Formation of cyclobutylazetidinamine.

    Substitution: Formation of cyclobutylazetidinyl halides or alkyl derivatives.

Scientific Research Applications

1-Cyclobutylazetidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The strained ring structure of the azetidine ring allows it to interact with enzymes and receptors in a unique manner. The hydroxyl group can form hydrogen bonds with active site residues, while the cyclobutyl group can provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

1-Cyclobutylazetidin-3-ol can be compared with other azetidine derivatives, such as:

    Azetidine-2-one: Lacks the cyclobutyl group and has different reactivity and properties.

    N-Methylazetidine: Contains a methyl group instead of a cyclobutyl group, leading to different steric and electronic effects.

    Azetidine-3-carboxylic acid: Contains a carboxyl group instead of a hydroxyl group, affecting its acidity and reactivity.

Properties

IUPAC Name

1-cyclobutylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-8(5-7)6-2-1-3-6/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUQNXJOIGJDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680246
Record name 1-Cyclobutylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010189-64-6
Record name 1-Cyclobutylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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